molecular formula C8H10BrN3 B11878631 2-Amino-4-bromo-N-methylbenzimidamide CAS No. 1260752-02-0

2-Amino-4-bromo-N-methylbenzimidamide

Cat. No.: B11878631
CAS No.: 1260752-02-0
M. Wt: 228.09 g/mol
InChI Key: RZDIHQGNCFOZAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst . The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 2-Amino-4-bromo-N-methylbenzimidamide may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-N-methylbenzimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Amino-4-bromo-N-methylbenzimidamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-N-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-chloro-N-methylbenzimidamide
  • 2-Amino-4-fluoro-N-methylbenzimidamide
  • 2-Amino-4-iodo-N-methylbenzimidamide

Uniqueness

2-Amino-4-bromo-N-methylbenzimidamide is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its chloro, fluoro, and iodo analogs.

Properties

CAS No.

1260752-02-0

Molecular Formula

C8H10BrN3

Molecular Weight

228.09 g/mol

IUPAC Name

2-amino-4-bromo-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C8H10BrN3/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H2,11,12)

InChI Key

RZDIHQGNCFOZAU-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=C(C=C(C=C1)Br)N)N

Origin of Product

United States

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